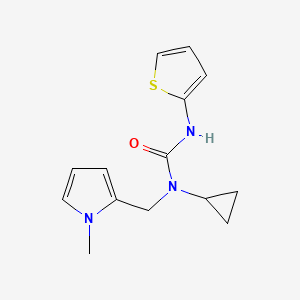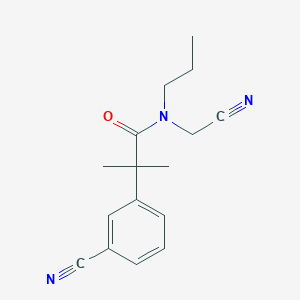![molecular formula C15H14F3NO6 B2359921 Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate CAS No. 882747-26-4](/img/structure/B2359921.png)
Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Molecular Structures
Synthesis Techniques : Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate is involved in various synthesis processes. For instance, its derivatives are used in the synthesis of novel monohydrated 3-p-nitrophenylpyrazole, which is studied using techniques like NMR, X-ray diffraction, and ab initio calculations (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Molecular Structure Analysis : The molecular structure of these compounds reveals significant information about their chemical properties. For example, the analysis of pyrazole and phenyl rings in the synthesized compounds provides insights into their planarity and bonding patterns (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Catalytic Applications
Allylic C-H Alkylation : Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate has applications in allylic C-H alkylation, showcasing its use in organic synthesis and catalysis (李伦, 陈庆云, & 郭勇, 2013).
Palladium-Catalyzed Reactions : It's also used in palladium-catalyzed reactions, such as enantioselective allylic substitution, which is crucial in creating compounds with specific chiral properties (Matt, Lloyd‐Jones, Minidis, Pfaltz, Macko, Neuburger, Zehnder, Rüegger, & Pregosin, 1995).
Methodology Development
Novel Synthetic Methods : Research also focuses on developing novel synthetic methods using this compound. For instance, it is used in the synthesis of conjugated dienes attached to a quaternary carbon center via palladium-catalyzed deconjugative allylation (Sato, Oonishi, & Mori, 2003).
Synthesis of Bicyclic Isoxazoles and Isoxazolines : This compound plays a role in synthesizing bicyclic isoxazoles and isoxazolines, which are important in medicinal chemistry (Chen et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-prop-2-enylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-8-9(15(16,17)18)5-6-11(10)19(22)23/h4-6,8H,1,7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQMCEURAPIKOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359840.png)
![1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B2359844.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2359846.png)





![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2359859.png)
